molecular formula C21H13ClN2O5S2 B329112 (5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B329112
M. Wt: 472.9 g/mol
InChI Key: DAXYNXHRUGVITN-YBFXNURJSA-N
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Description

(5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-4-nitrobenzaldehyde with 2-furylmethylene-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and thiazolidinone moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Products include oxidized derivatives of the furyl and thiazolidinone rings.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives where the chloro group is replaced by various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound have shown potential as antimicrobial agents. The presence of the nitrophenyl and thiazolidinone groups contributes to its biological activity, making it a candidate for further pharmacological studies .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitrophenyl group may participate in redox reactions, while the thiazolidinone ring can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-[(5-{3-Nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(5-{3-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(5-{3-Chlorophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups on the phenyl ring, along with the furyl and thiazolidinone moieties, makes it a valuable compound for various applications .

Properties

Molecular Formula

C21H13ClN2O5S2

Molecular Weight

472.9 g/mol

IUPAC Name

(5E)-5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H13ClN2O5S2/c1-28-14-5-3-13(4-6-14)23-20(25)19(31-21(23)30)11-15-7-9-18(29-15)12-2-8-17(24(26)27)16(22)10-12/h2-11H,1H3/b19-11+

InChI Key

DAXYNXHRUGVITN-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)[N+](=O)[O-])Cl)/SC2=S

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)[N+](=O)[O-])Cl)SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)[N+](=O)[O-])Cl)SC2=S

Origin of Product

United States

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